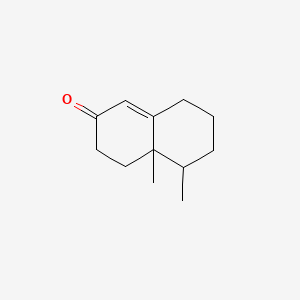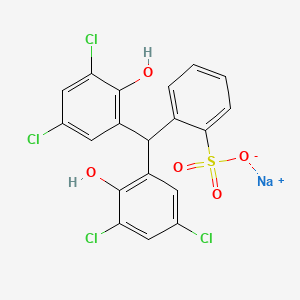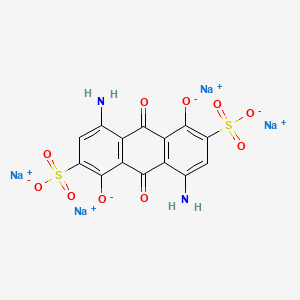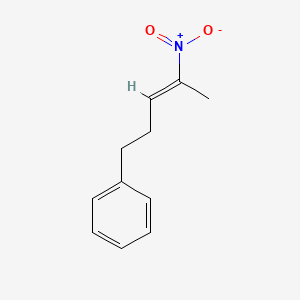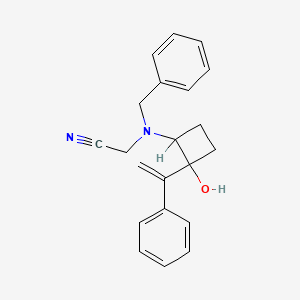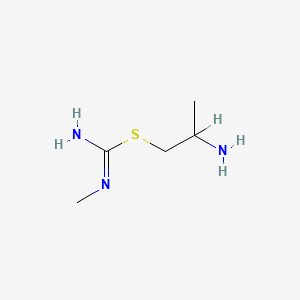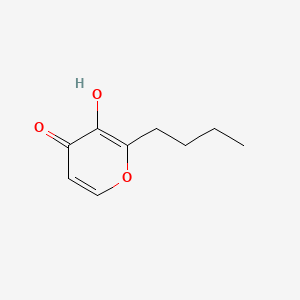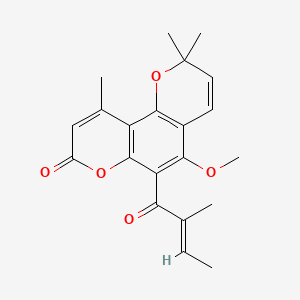
Oblongulide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oblongulide is a naturally occurring compound that belongs to the class of coumarins, which are known for their diverse biological activities. It is isolated from plants of the genus Calophyllum, which are well-known for their rich and valuable source of bioactive compounds . This compound has drawn significant attention due to its potential medicinal properties and its unique chemical structure.
Métodos De Preparación
The synthesis of oblongulide involves several steps. One of the synthetic routes includes the conversion of a 2-methylbutanoyl side chain into the (E)-2-methylbut-2-enoyl (tigloyl) group through a four-step hydrobromination–bromination–double dehydrobromination sequence This process is followed by demethylation and cyclization to yield the final product
Análisis De Reacciones Químicas
Oblongulide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrobromic acid for bromination and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the 2,3-dimethylchromanone ring can yield different stereoisomers of this compound and related compounds.
Aplicaciones Científicas De Investigación
In chemistry, it serves as a model compound for studying the synthesis and reactivity of coumarins . In biology and medicine, oblongulide has shown promising antiviral, antitumor, and antibacterial activities . Its ability to inhibit the multidrug transporter P-glycoprotein makes it a potential candidate for overcoming drug resistance in cancer therapy . Additionally, this compound has been investigated for its antimalarial and cytotoxic activities .
Mecanismo De Acción
The mechanism of action of oblongulide involves its interaction with specific molecular targets and pathways. One of the key targets is the chaperone protein HSPA8, which is known to interact with similar compounds . This compound’s ability to induce apoptosis and regulate autophagy flux is a hallmark of its mode of action . These mechanisms contribute to its anticancer properties by reducing cancer cell proliferation and tumor growth.
Comparación Con Compuestos Similares
Oblongulide can be compared with other coumarins and related compounds isolated from the genus Calophyllum. Similar compounds include calanolides, inophyllums, and tomentolides . What sets this compound apart is its unique chemical structure and the specific biological activities it exhibits. For instance, while calanolides are known for their HIV-1 non-nucleoside reverse transcriptase inhibitory activity, this compound’s primary focus has been on its anticancer and antibacterial properties .
Propiedades
Número CAS |
98479-90-4 |
|---|---|
Fórmula molecular |
C21H22O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5-methoxy-2,2,10-trimethyl-6-[(E)-2-methylbut-2-enoyl]pyrano[2,3-f]chromen-8-one |
InChI |
InChI=1S/C21H22O5/c1-7-11(2)17(23)16-18(24-6)13-8-9-21(4,5)26-19(13)15-12(3)10-14(22)25-20(15)16/h7-10H,1-6H3/b11-7+ |
Clave InChI |
MBFFYFBHNRLSMO-YRNVUSSQSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC |
SMILES canónico |
CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


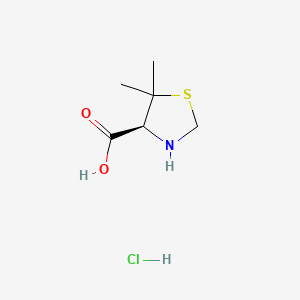
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
